

The Natural Occurrence and Biological Significance of 4-Oxododecanedioic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxododecanedioic acid

Cat. No.: B157072

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Abstract

4-Oxododecanedioic acid is a naturally occurring dicarboxylic acid that has been identified in various biological systems, including fungi and plants. Its structural similarity to key signaling molecules suggests a potential role in metabolic and defense pathways. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of **4-Oxododecanedioic acid**, detailed experimental protocols for its analysis, and a visualization of related biological pathways. While quantitative data remains sparse in the current literature, this document aims to equip researchers with the foundational information necessary to pursue further investigation into the biological roles and potential applications of this molecule.

Natural Occurrence of 4-Oxododecanedioic Acid

4-Oxododecanedioic acid has been identified in a select number of natural sources, pointing to its role as a secondary metabolite in fungi and a potential signaling molecule in plants.

- Fungal Kingdom:** The compound has been reported as a metabolite of the fungus *Fusarium fujikuroi*.^{[1][2]} This fungus is a known plant pathogen and a prolific producer of various secondary metabolites. The biosynthesis of dicarboxylic acids in fungi can occur through

several pathways, including the ω -oxidation of fatty acids and pathways derived from lysine metabolism or aromatic compound degradation.[3][4]

- Plant Kingdom: **4-Oxododecanedioic acid** has been isolated from the herb *Coniogramme japonica*. [5] Furthermore, there is evidence to suggest its involvement in plant defense mechanisms. Studies on tomato plants have shown an accumulation of this acid in symbiotic relationships with mycorrhizal fungi, which can enhance the plant's defense against herbivores. It is also plausible that **4-Oxododecanedioic acid** is formed endogenously through lipid peroxidation, a common response to oxidative stress in plants.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the concentration of **4-Oxododecanedioic acid** in its natural sources. The following table is provided as a template for future research in this area.

Biological Source	Tissue/Cellular Compartment	Condition	Concentration Range	Reference
Fusarium fujikuroi	Mycelia / Culture Broth	Not Available	Not Available	
Coniogramme japonica	Not Available	Not Available	Not Available	
Plant (e.g., Tomato)	Roots / Leaves	Symbiosis / Herbivory Stress	Not Available	

Note: The lack of quantitative data represents a significant research gap and an opportunity for further investigation.

Experimental Protocols

The analysis of **4-Oxododecanedioic acid** from biological matrices typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection. The following protocols are generalized from established methods for dicarboxylic acid analysis.

Extraction of 4-Oxododecanedioic Acid from Fungal Culture

- Sample Preparation: Lyophilize fungal mycelia and grind to a fine powder. For liquid culture, centrifuge to separate the supernatant (broth) and mycelia.
- Extraction:
 - Mycelia: Perform a solid-liquid extraction with a solvent mixture such as ethyl acetate and methanol.
 - Culture Broth: Acidify the supernatant to approximately pH 2 with HCl and perform a liquid-liquid extraction with ethyl acetate.
- Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The resulting crude extract can be further purified using solid-phase extraction (SPE) with an anion exchange cartridge.

Extraction of 4-Oxododecanedioic Acid from Plant Tissue

- Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
- Extraction: Homogenize the plant powder in a pre-chilled extraction solvent (e.g., 80:20 Methanol:Water, v/v).
- Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
- Purification: Collect the supernatant and filter it through a 0.22 µm syringe filter into a vial for analysis or further purification steps like SPE.

Derivatization for GC-MS Analysis

Due to its low volatility, **4-Oxododecanedioic acid** requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common and effective method.

- **Drying:** Ensure the purified extract is completely dry, for example, by evaporation under a stream of nitrogen.
- **Silylation Reaction:**
 - Add 50 μ L of pyridine (or acetonitrile) to the dried sample to ensure it is dissolved.
 - Add 50 μ L of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Cap the vial tightly and heat at 70°C for 60 minutes.
- **Analysis:** After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS and LC-MS/MS Analysis Parameters

- **GC-MS:**
 - **Column:** A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.
 - **Injector and Oven Program:** The injector temperature is usually set around 250-280°C. The oven temperature program starts at a low temperature (e.g., 60-80°C) and is ramped up to a high temperature (e.g., 280-300°C) to elute the derivatized acid.
 - **Mass Spectrometry:** Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650. Identification is based on the retention time and comparison of the mass spectrum with a known standard or spectral library.
- **LC-MS/MS:**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid, is typical.

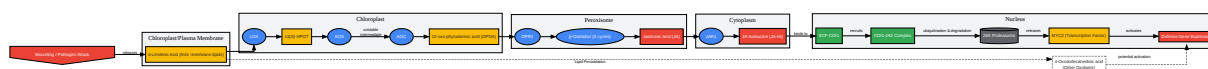
- Mass Spectrometry: An electrospray ionization (ESI) source, often in negative ion mode, is used. Quantification is achieved using Multiple Reaction Monitoring (MRM) by selecting specific precursor and product ion transitions for **4-Oxododecanedioic acid**. This method offers high sensitivity and specificity.

Signaling and Biosynthetic Pathways

While a specific signaling pathway for **4-Oxododecanedioic acid** has not been fully elucidated, its structure as an oxylipin strongly suggests its involvement in pathways related to plant defense, similar to the well-characterized jasmonic acid pathway.

Proposed Involvement in Oxylipin Signaling in Plant Defense

Oxylipins are a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In plants, the jasmonic acid (JA) signaling pathway is a critical component of the defense response to wounding and certain pathogens. This pathway begins in the chloroplast with the conversion of α -linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction and β -oxidation to form JA. JA is then conjugated to isoleucine to form the active hormone JA-Ile, which triggers the degradation of JAZ repressor proteins and the activation of defense gene expression. Given that **4-Oxododecanedioic acid** is also an oxylipin and is implicated in plant defense, it may act as a signaling molecule within this pathway or a parallel one, potentially by activating similar downstream responses.

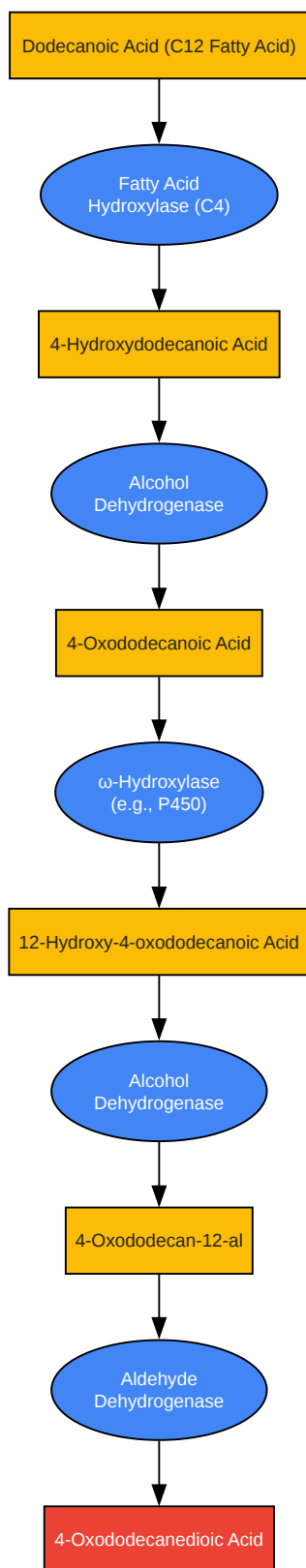


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Caption: Jasmonic acid biosynthesis and signaling pathway in plant defense.

Proposed Biosynthetic Pathway of 4-Oxododecanedioic Acid in Fungi

The biosynthesis of dicarboxylic acids in fungi can occur via the ω -oxidation of fatty acids. This pathway involves the terminal oxidation of a fatty acid, followed by subsequent oxidation steps to yield a dicarboxylic acid. For **4-Oxododecanedioic acid**, a plausible precursor is dodecanoic acid (lauric acid). The pathway would involve an initial oxidation at the C4 position to introduce the keto group, followed by ω -oxidation at the C12 position.



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